

phenformin antitumor activity overview

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Compound Focus: Phenformin

CAS No.: 114-86-3

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Mechanisms of Antitumor Action

Phenformin exerts its effects through a complex network of mechanisms that target both the cancer cells and their surrounding environment.

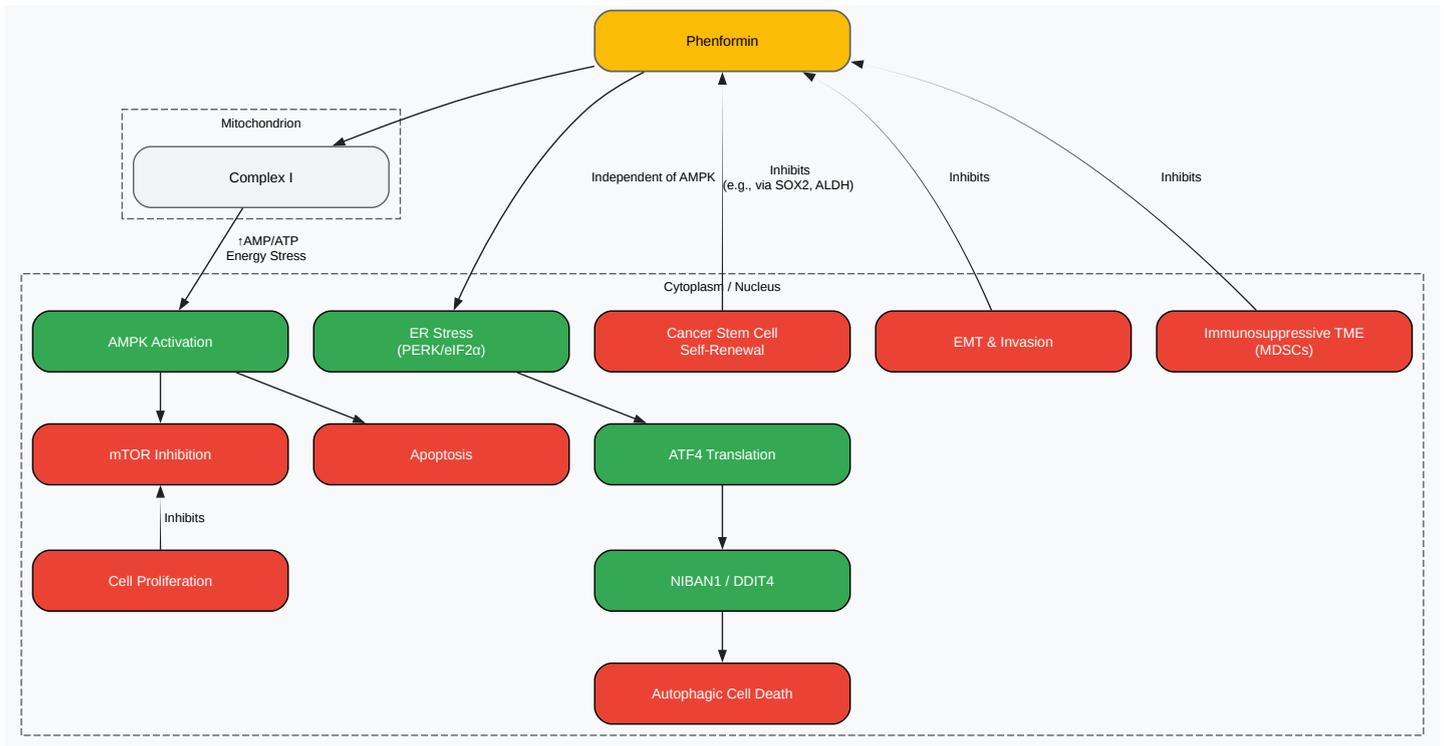
Direct Cellular Mechanisms

- **Energy Crisis and Metabolic Stress:** By inhibiting mitochondrial complex I, **phenformin** disrupts the electron transport chain, reducing ATP production and increasing the AMP/ATP ratio. This energy depletion activates AMPK, a central cellular energy sensor [1] [2]. Activated AMPK subsequently inhibits the mTOR pathway, a major driver of cell growth and proliferation, leading to suppressed protein synthesis and cell cycle arrest [1] [2] [3].
- **Induction of Cell Death:** **Phenformin** can trigger several forms of cell death. It has been shown to induce **apoptosis** (programmed cell death) in various cancer cells, as evidenced by increased levels of cleaved caspase-3 and PARP [2] [4]. More recently, it was found to promote **autophagic cell death** in oral squamous cell carcinoma (OSCC) by inducing endoplasmic reticulum (ER) stress and upregulating novel targets like NIBAN1 and DDIT4, independently of AMPK [4].
- **Inhibition of Cancer Stem Cells (CSCs):** CSCs are responsible for tumor recurrence and metastasis. **Phenformin** inhibits the self-renewal of CSCs by modulating non-coding RNAs (e.g., upregulating miR-124 and let-7) and downregulating stem cell markers like SOX2 and ALDH [1] [5].

Microenvironment and Systemic Mechanisms

- **Modulation of the Tumor Microenvironment (TME): Phenformin** impacts the TME by reducing the population and immunosuppressive activity of **myeloid-derived suppressor cells (MDSCs)**. This enhances the infiltration and activity of cancer-killing CD8+ T cells, which can synergize with immune checkpoint inhibitors like anti-PD-1 antibodies [1] [5]. It also affects tumor angiogenesis by altering exosomal miRNAs from cancer cells, leading to inhibited blood vessel formation [1] [5].
- **Suppression of Invasion and Metastasis: Phenformin** inhibits the **epithelial-mesenchymal transition (EMT)**, a key process in metastasis. It upregulates epithelial markers like E-cadherin and downregulates mesenchymal markers (vimentin, Snail, Slug), thereby reducing the migratory and invasive capacity of cancer cells [3].

The following diagram summarizes the core signaling pathways involved in **phenformin**'s antitumor effects.



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Core signaling pathways of **phenformin**'s antitumor activity. **Phenformin** primarily inhibits mitochondrial complex I, triggering energy stress and AMPK activation, which suppresses mTOR and proliferation. It also induces ER stress and autophagic death via the ATF4 pathway, independent of AMPK. Additional effects include inhibiting cancer stem cells, metastasis (EMT), and the immunosuppressive tumor microenvironment.

Experimental Data Summary

The following table consolidates key experimental findings from pre-clinical and clinical studies, highlighting **phenformin**'s efficacy across different models.

Cancer Type	Model System	Phenformin Dosage/Concentration	Key Outcomes	Citation
Melanoma	Phase I Clinical Trial	Combined with dabrafenib/trametinib	Reduced lesion area; decreased tumor-infiltrating MDSCs; enhanced efficacy of targeted therapy	[1]
Oral Squamous Cell Carcinoma (OSCC)	In vitro (CAL 27, SCC-9 cells); In vivo (mouse xenograft)	In vitro: IC ₅₀ ~1.8-3.2 mM; In vivo: 150 mg/kg/day (oral)	Suppressed cell growth; induced ER stress, autophagy, and apoptosis; inhibited tumor growth in vivo	[4]
Ovarian Cancer	In vitro (SKOV3, Hey, IGROV-1 cells); In vivo (mouse model)	In vitro: IC ₅₀ ~0.8-1.75 mM; In vivo: Not specified	Inhibited proliferation; induced G1 cell cycle arrest & apoptosis; activated AMPK; inhibited mTOR; reduced tumor growth	[2]
ErbB2+ Breast Cancer	In vitro (SKBR3, 78617 cells); In vivo (mouse model)	In vitro: 25-75 μM; In vivo: 30 mg/kg/day	Inhibited proliferation, migration, invasion; suppressed EMT; reduced tumor growth in vivo	[3]

Detailed Experimental Protocols

For researchers looking to replicate key findings, here are summaries of standard methodologies used in **phenformin** studies.

Protocol for In Vitro Cell Viability and Proliferation Assay (MTT Assay)

This method is used to determine the inhibitory effect of **phenformin** on cancer cell growth and to calculate the half-maximal inhibitory concentration (IC₅₀) [2] [3].

- **Cell Seeding:** Plate cancer cells (e.g., SKOV3, CAL 27) in 96-well plates at a density of $3-5 \times 10^3$ cells/well and allow them to adhere overnight.
- **Drug Treatment:** Treat cells with a concentration gradient of **phenformin** (e.g., 0.1 mM to 10 mM) for a set period, typically 72 hours. Include control wells with culture medium only.
- **Viability Measurement:** Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. The viable cells will convert MTT to purple formazan crystals. Dissolve the crystals with a solvent (e.g., DMSO or isopropanol).
- **Data Analysis:** Measure the absorbance of the solution at 570 nm using a plate reader. The percentage of viable cells is calculated relative to the control, and the IC₅₀ value is determined using non-linear regression analysis.

Protocol for In Vivo Tumor Xenograft Study

This protocol assesses the efficacy of **phenformin** in suppressing tumor growth in a live animal model [4] [3].

- **Tumor Inoculation:** Subcutaneously inject cancer cells (e.g., CAL 27 for OSCC, 78617 for breast cancer) into the flanks of immunodeficient (e.g., nude) or syngeneic mice.
- **Group Randomization and Dosing:** Once palpable tumors form, randomize mice into control and treatment groups. Administer **phenformin** (e.g., 150 mg/kg or 30 mg/kg) daily via oral gavage. The control group receives the vehicle (e.g., PBS).
- **Tumor Monitoring:** Measure tumor dimensions regularly (2-3 times per week) using calipers. Tumor volume is calculated using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
- **Endpoint Analysis:** At the end of the study (e.g., after 2-4 weeks), euthanize the animals, excise and weigh the tumors. Tumor tissues can be processed for histology (e.g., H&E staining, Ki-67 for proliferation) or molecular analysis (e.g., Western blot for p-AMPK, cleaved caspase-3) [2] [4].

Challenges and Future Prospects

Despite its promise, the development of **phenformin** faces a significant challenge: the risk of **lactic acidosis**, which led to its withdrawal from the diabetes market [1] [2]. However, this risk is considered relatively low compared to the toxicity profiles of many chemotherapies [1]. Research is actively exploring strategies to mitigate this, such as using lower doses in combination with other therapies or co-administering agents like 2-deoxyglucose or oxamate [1].

Future research directions include identifying biomarkers to predict patient response, developing novel formulations to improve its safety window, and further exploring its synergistic potential with immunotherapy, chemotherapy, and targeted agents across a wider range of cancers [1] [6].

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